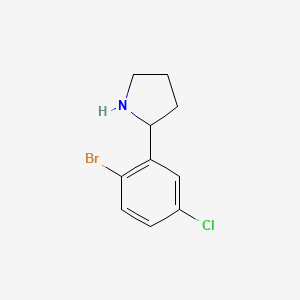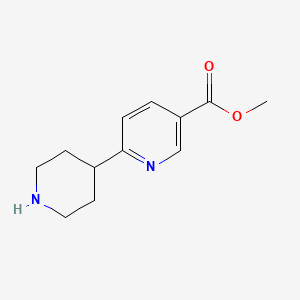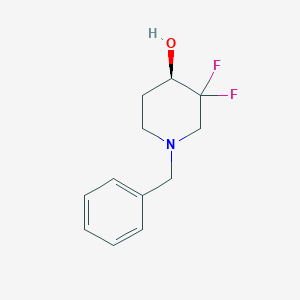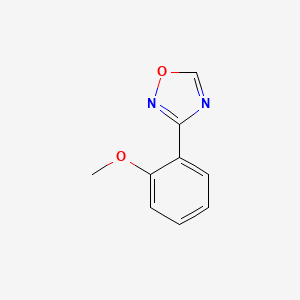![molecular formula C43H74N14O19S B12447634 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide](/img/structure/B12447634.png)
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4S)-4-[(2S)-2-amino-3-carboxypropanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-4-carbamimidamido-1-{[(1S,2R)-1-{[(1S,2S)-1-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-hydroxypropyl]carbamoyl}butyl]carbamoyl}ethyl]carbamoyl}-3-(methylsulfanyl)propyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}butanoic acid is a complex organic molecule with a highly intricate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct configuration of the stereocenters. The synthetic route typically begins with the preparation of the amino acid precursors, followed by a series of peptide coupling reactions. These reactions often utilize reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient assembly of the peptide chain, with purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and sulfanyl groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbamoyl groups, converting them into amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl groups can produce primary amines.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying peptide interactions.
Biology: Investigated for its role in protein folding and stability, as well as its potential as a biomarker for certain diseases.
Medicine: Explored for its therapeutic potential, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Pyridine-N-oxide: A heterocyclic compound used as an oxidizing reagent in organic synthesis.
Uniqueness
The uniqueness of (4S)-4-[(2S)-2-amino-3-carboxypropanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-4-carbamimidamido-1-{[(1S,2R)-1-{[(1S,2S)-1-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-hydroxypropyl]carbamoyl}butyl]carbamoyl}ethyl]carbamoyl}-3-(methylsulfanyl)propyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}butanoic acid lies in its complex structure and the presence of multiple stereocenters, which confer specific three-dimensional configurations and reactivity patterns. This complexity makes it a valuable molecule for studying stereochemistry and developing stereoselective synthesis methods.
属性
分子式 |
C43H74N14O19S |
|---|---|
分子量 |
1123.2 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H74N14O19S/c1-6-18(2)31(40(73)53-25(42(75)76)15-28(45)61)56-41(74)32(20(4)60)57-37(70)22(8-7-12-48-43(46)47)50-33(66)19(3)49-35(68)24(11-13-77-5)52-38(71)26(16-58)55-39(72)27(17-59)54-36(69)23(9-10-29(62)63)51-34(67)21(44)14-30(64)65/h18-27,31-32,58-60H,6-17,44H2,1-5H3,(H2,45,61)(H,49,68)(H,50,66)(H,51,67)(H,52,71)(H,53,73)(H,54,69)(H,55,72)(H,56,74)(H,57,70)(H,62,63)(H,64,65)(H,75,76)(H4,46,47,48)/t18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
InChI 键 |
GPRFCTQSXRDCAI-UMHJBFBVSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)


![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)
![1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12447577.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)



![3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12447618.png)
![1-[4-Amino-5-methoxy-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12447620.png)
![N-(2,4-difluorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B12447626.png)
